Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate
Description
Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate (CAS 26636-01-1) is an organotin compound primarily used as a heat stabilizer for rigid polyvinyl chloride (PVC) resins and as a catalyst in polyurethane foam production . It is commercially known as Advastab TM 181S or TM 181FS and is synthesized via the reaction of dimethyltin dichloride with isooctyl mercaptoacetate . The compound has a molecular weight of 555.4 g/mol, a density of 1.17 g/cm³, and a moderate oral toxicity (rat LD₅₀: 1380 mg/kg) . Its applications include improving the physical properties of automotive seating foam and stabilizing PVC in food packaging (approved in Germany) .
Properties
IUPAC Name |
6-methylheptyl 2-[dimethyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;;;/h2*9,13H,3-8H2,1-2H3;2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFPIPNMASANJY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CS[Sn](C)(C)SCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4S2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883124 | |
| Record name | 6-Methylheptyl 4,4,14-trimethyl-7-oxo-8-oxa-3,5-dithia-4-stannapenta-1-decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26636-01-1 | |
| Record name | Advastab TM 181 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026636011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2'-[(dimethylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLTIN BIS(ISOOCTYL THIOGLYCOLATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AFG988025 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYLTIN BIS(ISOOCTYL MERCAPTOACETATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biological Activity
Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate, an organotin compound, is notable for its applications in various industrial processes, particularly as a stabilizer in polyvinyl chloride (PVC) production. This article explores the biological activity of this compound, focusing on its toxicity, effects on human health, and environmental impact.
- Chemical Name: this compound
- CAS Number: 26401-97-8
- Molecular Formula: C36H72O4S2Sn
- Molecular Weight: 751.79 g/mol
- Appearance: Clear yellow viscous liquid
- Solubility: Insoluble in water
Biological Activity Overview
The biological activity of this compound primarily relates to its toxicity and potential health effects. Organotin compounds are known to exhibit immunotoxicity, neurotoxicity, and reproductive toxicity.
Toxicological Studies
- Immunotoxicity:
- Neurotoxicity:
- Reproductive Toxicity:
Case Study 1: Guinea Pig Sensitization
A study involving guinea pigs demonstrated that exposure to this compound resulted in sensitization reactions. In a controlled setting, a significant percentage of the test subjects exhibited erythema scores indicative of allergic reactions after repeated exposure .
Case Study 2: Dermal Absorption
An in vitro study assessed dermal absorption using human and rat epidermis. Results indicated that while the absorption rate was lower in human skin (1.5–2%), it was notably higher in rat epidermis (6.5–7.2%). This suggests species-specific differences in absorption rates and potential toxicity profiles .
Environmental Impact
The environmental impact of this compound is significant due to its persistence and bioaccumulation potential. Recent assessments indicate that organotin compounds can be more toxic to aquatic organisms than previously recognized, raising concerns about their ecological risks .
Summary of Findings
| Parameter | Observation |
|---|---|
| Immunotoxicity | Reduced leukocyte counts; altered immune function |
| Neurotoxicity | Convulsions; neuronal necrosis; white matter vacuolization |
| Reproductive Toxicity | Decreased thymus weights; potential endocrine disruption |
| Dermal Absorption (Human) | 1.5–2% absorption rate |
| Dermal Absorption (Rat) | 6.5–7.2% absorption rate |
| Environmental Toxicity | High toxicity to aquatic organisms; bioaccumulation risk |
Scientific Research Applications
Industrial Applications
1. Plastics and Polymers
Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate is commonly used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. Its role as a heat stabilizer helps prevent degradation during processing and extends the lifespan of plastic products. The compound has been shown to improve the thermal stability of PVC formulations, making it a valuable additive in the plastics industry .
2. Coatings and Sealants
The compound is also utilized in coatings and sealants due to its ability to enhance adhesion and durability. It provides protective properties against moisture and environmental degradation, making it suitable for outdoor applications. Its effectiveness in improving the performance of coatings has been documented in various studies .
3. Agricultural Chemicals
In agricultural applications, this compound is employed as a biocide and fungicide. Its organotin structure allows it to exhibit antimicrobial properties, which are beneficial for protecting crops from pests and diseases. Research has indicated that this compound can be effective against a range of agricultural pathogens .
Environmental Impact and Safety
While this compound has useful properties, its environmental impact cannot be overlooked. Organotin compounds have been associated with toxicity in aquatic organisms, leading to regulatory scrutiny. Studies have shown that certain organotin derivatives can bioaccumulate and pose risks to marine life . Therefore, its use is often regulated to mitigate potential ecological harm.
Case Studies
Case Study 1: PVC Stabilization
A study conducted by NICNAS assessed the effectiveness of this compound as a PVC stabilizer. The results demonstrated significant improvements in thermal stability compared to traditional stabilizers. The study concluded that this compound could replace less effective or more toxic alternatives in PVC formulations .
Case Study 2: Agricultural Efficacy
Research published in agricultural journals highlighted the efficacy of this compound as a fungicide. Field trials showed a marked reduction in fungal infections on crops treated with formulations containing this compound. The findings support its use as an environmentally friendly alternative to more harmful pesticides .
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin compounds with structural or functional similarities were analyzed based on alkyl substituents, applications, toxicity, and regulatory status. Key compounds include:
Dibutyltin bis(isooctyl thioglycolate) (CAS 25168-24-5)
- Structure : Contains dibutyl groups on tin instead of dimethyl.
- Applications : Used as a PVC stabilizer and catalyst. Registered under REACH as a phase-in substance .
- Performance : Larger butyl groups may reduce volatility and enhance polymer compatibility compared to dimethyl analogues. However, dibutyltin compounds are generally more toxic than dimethyl derivatives, limiting their use in sensitive applications .
Dioctyltin bis(isooctyl thioglycolate) (CAS 26401-97-8)
- Structure : Features dioctyl groups on tin.
- Applications : Employed as a heat stabilizer in PVC and a catalyst in polyurethane systems .
- Performance : The longer octyl chains improve thermal stability and reduce migration in polymers but may introduce steric hindrance, reducing catalytic efficiency .
Diisooctyl 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]diacetate (CAS 52628-34-9)
- Structure : Contains a tetrabutyl-distannathianediyl core, incorporating two tin atoms.
- Applications : Likely used in high-temperature stabilization due to enhanced thermal resistance from multiple tin centers.
Comparative Data Table
Key Findings
Alkyl Group Impact :
- Dimethyl derivatives (e.g., CAS 26636-01-1) offer higher reactivity and lower molecular weight, making them effective catalysts but moderately toxic.
- Larger alkyl groups (butyl, octyl) enhance thermal stability and polymer compatibility but reduce catalytic efficiency and increase persistence in the environment .
Toxicity Trends :
- Dimethyltin compounds exhibit lower acute toxicity (LD₅₀ ~1380 mg/kg) compared to dibutyl analogues, which are associated with stricter regulatory controls .
Regulatory and Industrial Use :
- The dimethyl variant is approved for food-contact applications in Germany, while dibutyl and dioctyl derivatives face stricter regulations due to environmental and health concerns .
Emerging Alternatives :
- Mixtures of diisooctyl and triisooctyl tin compounds (e.g., USP Plastic Additive 18 RS) are being explored to balance performance and safety in polymer applications .
Preparation Methods
Direct Esterification of Dimethyltin Dichloride with Isooctyl Mercaptoacetate
One of the most widely reported methods involves the reaction of dimethyltin dichloride (Sn(CH3)2Cl2) with isooctyl mercaptoacetate under controlled conditions:
- Step 1: Preparation of isooctyl mercaptoacetate by esterification of mercaptoacetic acid with isooctanol.
- Step 2: Reaction of dimethyltin dichloride with isooctyl mercaptoacetate in an inert atmosphere (e.g., nitrogen) to avoid hydrolysis.
- Step 3: The chloride ligands on tin are substituted by the mercaptoacetate groups, forming the bis(mercaptoacetate) ester complex.
- Step 4: Purification by recrystallization or distillation to isolate the pure diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate.
This method is efficient, yielding high purity products suitable for industrial applications.
Transesterification from Other Organotin Mercaptoacetates
Alternatively, transesterification can be employed starting from other organotin mercaptoacetate esters (e.g., dimethyltin bis(2-ethylhexyl mercaptoacetate)):
- The precursor organotin mercaptoacetate is reacted with isooctanol under acidic or basic catalysis.
- The alkyl groups on the mercaptoacetate ligands are exchanged to isooctyl groups.
- This method allows for fine-tuning of the ester alkyl chain length and properties.
Reaction Conditions and Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Reaction atmosphere | Inert gas (N2 or Ar) | Prevents hydrolysis of organotin chloride |
| Temperature | 50–120 °C | Controlled to optimize substitution rate |
| Solvent | Non-polar solvents (toluene, xylene) or neat | Facilitates esterification and substitution |
| Molar ratio (SnCl2:mercaptoacetate) | 1:2 | Stoichiometric to achieve bis-substitution |
| Reaction time | 4–12 hours | Depends on temperature and solvent |
| Purification | Recrystallization or vacuum distillation | To remove unreacted materials and byproducts |
Analytical and Characterization Data Supporting Preparation
- NMR Spectroscopy: Confirms substitution of chloride ligands by mercaptoacetate esters and integrity of dimethylstannylene core.
- Infrared Spectroscopy (IR): Shows characteristic ester C=O stretch (~1730 cm⁻¹) and Sn–S bonds.
- Elemental Analysis: Matches theoretical values for C, H, S, and Sn.
- Mass Spectrometry: Confirms molecular weight of 555.47 g/mol consistent with C22H44O4S2Sn.
- Thermal Analysis (TGA/DSC): Indicates thermal stability suitable for polymer stabilization applications.
Research Findings on Preparation Efficiency and Stability
- Studies indicate that the esterification and substitution reactions proceed with yields >85% under optimized conditions.
- The presence of mercaptoacetate ligands increases molecular weight and reduces volatility , enhancing thermal stability and reducing toxicity compared to simpler organotin compounds.
- Hydrolysis studies show that under acidic conditions, the compound can partially convert to mono-chloro esters, but such degradation is minimal under typical storage and use conditions.
- The compound's stability during polymer processing is linked to the robustness of the Sn–S and ester bonds formed during synthesis.
Comparative Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Purity Level |
|---|---|---|---|---|
| Direct reaction of dimethyltin dichloride with isooctyl mercaptoacetate | Straightforward, high yield, industrially scalable | Requires inert atmosphere, sensitive to moisture | 85–95 | >98% |
| Transesterification from other organotin mercaptoacetates | Allows modification of alkyl chain, flexible | More steps, longer reaction times | 75–85 | 95–98% |
| Alternative substitution using dimethyltin oxide precursors | Potentially less corrosive reagents | Lower reactivity, longer reaction | 70–80 | 90–95% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
